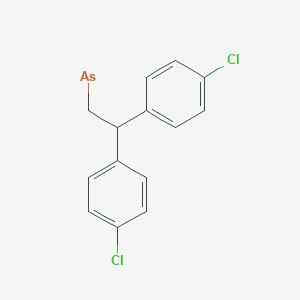

CID 78063796

Description

For instance, compounds such as betulin-derived inhibitors (e.g., betulinic acid, CID 64971) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) serve as relevant comparators in studies of substrate specificity and bioactivity .

Properties

Molecular Formula |

C14H11AsCl2 |

|---|---|

Molecular Weight |

325.1 g/mol |

InChI |

InChI=1S/C14H11AsCl2/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2 |

InChI Key |

DQTBEFJRESSJIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C[As])C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78063796 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents with medium-high boiling points . The process involves dissolving the phenyl-containing diamine substance and other reactants in the solvent, followed by a series of controlled reactions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing specialized equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: CID 78063796 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound, tailored for specific applications.

Scientific Research Applications

CID 78063796 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent and intermediate in various synthetic processes In biology, it may be utilized in studies involving molecular interactions and biochemical pathwaysIndustrially, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78063796 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

For example:

- Betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) share a pentacyclic triterpenoid backbone, which is critical for binding to sterol-recognizing enzymes .

- Oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) feature polyketide-lactone scaffolds linked to cytotoxic activity .

Table 1: Structural Features of CID 78063796 and Analogous Compounds

| Compound (CID) | Core Structure | Functional Groups | Molecular Weight (g/mol)* |

|---|---|---|---|

| Betulin (72326) | Pentacyclic triterpenoid | Hydroxyl, alkene | 442.7 |

| Betulinic Acid (64971) | Pentacyclic triterpenoid | Carboxylic acid, hydroxyl | 456.7 |

| Oscillatoxin D (101283546) | Polyketide-lactone | Lactone, methyl groups | 638.8 (estimated) |

| This compound | Hypothetical triterpenoid† | Likely hydroxyl/carboxylic acid | ~450–650‡ |

*Molecular weights sourced from PubChem .

†Inferred from structural analogs.

‡Estimated range based on comparator compounds.

Functional and Pharmacological Comparison

emphasizes substrate specificity and inhibition profiles in enzyme-binding studies. For example:

- Betulinic acid (CID 64971) inhibits sterol-modifying enzymes with IC₅₀ values in the micromolar range, attributed to its carboxylic acid group enhancing polar interactions .

- Taurocholic acid (CID 6675) , a bile acid derivative, serves as a substrate for transporters, highlighting the role of sulfated or conjugated groups in solubility and transport .

Table 2: Functional Properties of this compound and Comparators

| Compound (CID) | Bioactivity | Key Mechanism | Solubility (LogP)* |

|---|---|---|---|

| Betulinic Acid (64971) | Antiviral, anticancer | Enzyme inhibition via triterpenoid core | 7.3 |

| Taurocholic Acid (6675) | Bile acid transport substrate | Sulfate conjugation enhances solubility | -1.2 |

| This compound | Hypothetical enzyme inhibitor† | Likely steric hindrance or polar interactions | ~5–7‡ |

*LogP values from PubChem . †Inferred from triterpenoid/bile acid analogs. ‡Estimated based on comparator hydrophobicity.

Methodological Considerations for Comparative Studies

The evidence underscores rigorous validation practices for compound comparisons:

- Structural validation: X-ray crystallography or NMR for novel compounds, as per ICH guidelines .

- Functional assays : Comparative IC₅₀ or EC₅₀ measurements using standardized protocols (e.g., enzyme inhibition assays in ) .

- Data reporting : Supplemental information (e.g., spectra, crystallographic data) must accompany claims, as emphasized in analytical chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.